molecular formula C9H10O2 B8799094 5-Methyl-1,4-benzodioxane

5-Methyl-1,4-benzodioxane

Cat. No. B8799094
M. Wt: 150.17 g/mol
InChI Key: CKNVSFHTAJBYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919814

Procedure details

Dry potassium carbonate (0.93 eq.) is added to a solution of ortho-methylcatechol (10 g) dissolved in 150 ml of acetone under an argon atmosphere; the reaction mixture is heated to a gentle reflux and dibromoethane (0.4 eq.) is then added. Those operations are repeated twice at 15 minute intervals and in identical proportions (that is to say, in total 2.8 eq. of K2CO3 and 1.2 eq. of dibromoethane are added). After 12 hours' reflux, the latter is again introduced into the reaction mixture in an altogether identical amount (that is, 1.2 eq.). Heating is continued for 72 hours. The solution obtained is cooled, the salts are then filtered off over Celite and the filtrate is concentrated, hydrolysed with 60 ml of water and then extracted with dichloromethane. The recovered organic phase is washed with a 5% sodium hydroxide solution, dried over magnesium sulphate and evaporated. The cyclised product is purified over a flash silica column eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether). Yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ortho-methylcatechol
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].C[C:8]1([OH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:9]1O.Br[CH:17](Br)[CH3:18]>CC(C)=O>[CH3:9][C:11]1[C:1]2[O:4][CH2:18][CH2:17][O:15][C:8]=2[CH:14]=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ortho-methylcatechol
Quantity
10 g
Type
reactant
Smiles
CC1(C(O)C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)Br
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 12 hours' reflux
Duration
12 h
ADDITION
Type
ADDITION
Details
the latter is again introduced into the reaction mixture in an altogether identical amount (
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
is continued for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
the salts are then filtered off over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated, hydrolysed with 60 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The recovered organic phase is washed with a 5% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The cyclised product is purified over a flash silica column
WASH
Type
WASH
Details
eluted with a 2:8 AcOEt/PE mixture (PE=petroleum ether)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CC1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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